molecular formula C16H26N2 B5109580 1-ethyl-N-(2-phenylpropyl)-4-piperidinamine

1-ethyl-N-(2-phenylpropyl)-4-piperidinamine

Cat. No. B5109580
M. Wt: 246.39 g/mol
InChI Key: TVWYWFMGRXMJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-(2-phenylpropyl)-4-piperidinamine, also known as N-ethyl-4-phenylpiperidine-4-amine (EPPP), is a synthetic compound that belongs to the class of piperidine derivatives. EPPP has been widely used in scientific research as a tool for studying the central nervous system and its effects on behavior and cognition.

Mechanism of Action

EPPP acts as a dopamine and norepinephrine reuptake inhibitor, which means that it blocks the reuptake of these neurotransmitters in the brain. This leads to an increase in the concentration of dopamine and norepinephrine in the synaptic cleft, which can lead to increased activity in the brain. The exact mechanism of action of EPPP is not fully understood, but it is believed to involve interactions with the dopamine transporter and the norepinephrine transporter.
Biochemical and Physiological Effects
EPPP has been shown to have a number of biochemical and physiological effects on the brain and body. In animal studies, EPPP has been shown to increase locomotor activity, enhance learning and memory, and increase dopamine and norepinephrine levels in the brain. EPPP has also been shown to have analgesic properties, which makes it a potential candidate for the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EPPP in laboratory experiments is its ability to selectively target dopamine and norepinephrine transporters. This allows researchers to study the effects of these neurotransmitters on behavior and cognition in a more targeted and specific way. However, there are also limitations to using EPPP in laboratory experiments. EPPP has a relatively short half-life, which means that its effects are short-lived and may not be sustained over long periods of time. Additionally, EPPP has been shown to have addictive properties, which can make it difficult to use in certain types of experiments.

Future Directions

There are a number of future directions for research on EPPP. One area of interest is the potential use of EPPP as a treatment for pain. EPPP has been shown to have analgesic properties in animal studies, and further research is needed to determine its potential as a pain medication in humans. Another area of interest is the role of EPPP in addiction and substance abuse. EPPP has been shown to have addictive properties, and further research is needed to understand the mechanisms underlying these effects. Finally, there is a need for more research on the long-term effects of EPPP on the brain and body, particularly with regards to its potential for abuse and addiction.

Synthesis Methods

EPPP is synthesized by reacting 1-phenyl-2-chloropropane with piperidine in the presence of lithium aluminum hydride. The resulting compound is then treated with ethylamine to produce EPPP. The synthesis of EPPP is relatively simple and can be carried out in a laboratory setting using standard equipment and reagents.

Scientific Research Applications

EPPP has been used extensively in scientific research to study the central nervous system and its effects on behavior and cognition. EPPP has been shown to have dopaminergic and noradrenergic activity, which makes it a useful tool for studying the role of these neurotransmitters in the brain. EPPP has been used in animal studies to investigate the effects of dopamine and norepinephrine on behavior, learning, and memory.

properties

IUPAC Name

1-ethyl-N-(2-phenylpropyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2/c1-3-18-11-9-16(10-12-18)17-13-14(2)15-7-5-4-6-8-15/h4-8,14,16-17H,3,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWYWFMGRXMJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NCC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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